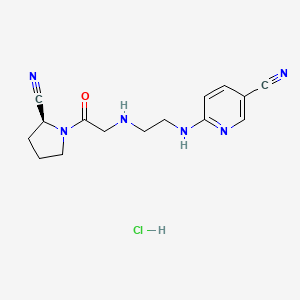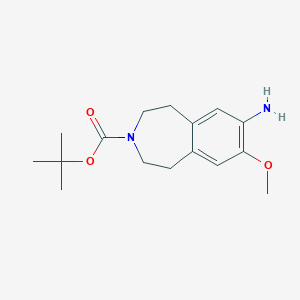
tert-Butyl 7-amino-8-methoxy-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 7-amino-8-methoxy-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate: is a complex organic compound that belongs to the class of benzoazepines. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a methoxy group attached to a benzoazepine core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-amino-8-methoxy-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzoazepine core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of Functional Groups: The tert-butyl, amino, and methoxy groups are introduced through subsequent reactions. For example, the tert-butyl group can be introduced via alkylation reactions using tert-butyl halides, while the amino group can be introduced through amination reactions using suitable amine precursors.
Industrial Production Methods: Industrial production of tert-butyl 7-amino-8-methoxy-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reduction reactions can be performed on the benzoazepine core or the carboxylate group. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino and methoxy groups. Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water, chromium trioxide in sulfuric acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, acyl halides in the presence of a base, sulfonyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of nitroso, nitro, or N-oxide derivatives.
Reduction: Formation of reduced benzoazepine derivatives or alcohols.
Substitution: Formation of alkylated, acylated, or sulfonylated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: The compound can serve as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Biology:
Enzyme Inhibition: The compound can be studied for its potential as an enzyme inhibitor, particularly in the context of drug discovery.
Receptor Binding: The compound can be investigated for its binding affinity to various biological receptors, including neurotransmitter receptors.
Medicine:
Drug Development: The compound can be explored as a potential lead compound in the development of new drugs, particularly for neurological and psychiatric disorders.
Diagnostic Agents: The compound can be used as a probe in diagnostic imaging techniques, such as positron emission tomography (PET).
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: The compound can be explored for its potential as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of tert-butyl 7-amino-8-methoxy-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can bind to receptors, modulating their signaling pathways. The exact mechanism of action depends on the specific biological context and the target molecule involved.
Comparison with Similar Compounds
- tert-Butyl 7-amino-8-methoxy-4,5-dihydro-1H-benzo[d]azepine-2-carboxylate
- tert-Butyl 7-amino-8-methoxy-4,5-dihydro-1H-benzo[d]azepine-4-carboxylate
- tert-Butyl 7-amino-8-methoxy-4,5-dihydro-1H-benzo[d]azepine-5-carboxylate
Comparison:
- Structural Differences: The position of the carboxylate group varies among the similar compounds, leading to differences in their chemical properties and reactivity.
- Reactivity: The reactivity of the compounds can differ based on the position of the functional groups, affecting their behavior in chemical reactions.
- Biological Activity: The biological activity of the compounds can vary based on their structure, influencing their potential applications in drug discovery and development.
Properties
CAS No. |
583025-98-3 |
|---|---|
Molecular Formula |
C16H24N2O3 |
Molecular Weight |
292.37 g/mol |
IUPAC Name |
tert-butyl 8-amino-7-methoxy-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-7-5-11-9-13(17)14(20-4)10-12(11)6-8-18/h9-10H,5-8,17H2,1-4H3 |
InChI Key |
JVJWENUWJAZYKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2CC1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-4-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12828669.png)
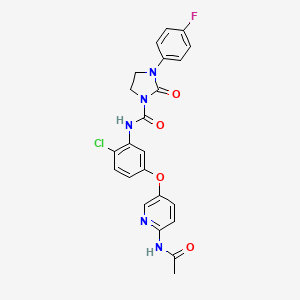
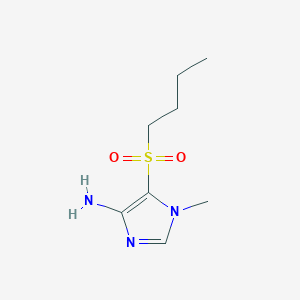
![1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline](/img/structure/B12828703.png)
![3-(4-Chloro-1-oxo-1,3-dihydro-2h-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione](/img/structure/B12828709.png)

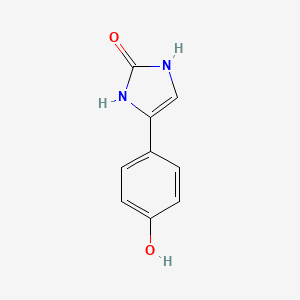
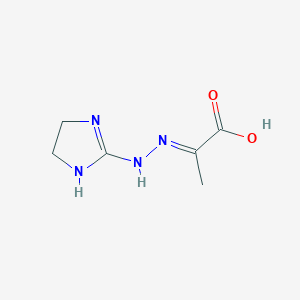
![3-{[2-(Propylsulfanyl)ethyl]sulfanyl}propanoic acid](/img/structure/B12828728.png)
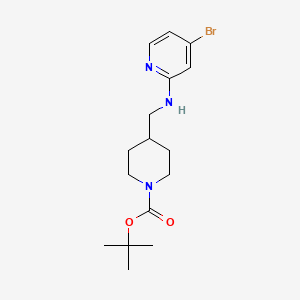
![2-(1-Oxo-1H-cyclopenta[a]naphthalen-3(2H)-ylidene)malononitrile](/img/structure/B12828734.png)
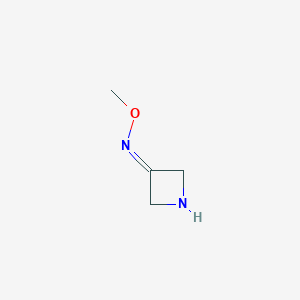
![2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B12828739.png)
